E7820

Integrin α2β1 antagonism Collagen-binding inhibition Mechanism of action

E7820 uniquely inhibits integrin α2 mRNA expression via RBM39 molecular glue degradation—not competitive antagonism. No generic substitute exists for this transcriptional suppression pharmacology. Achieves complete tumor suppression in LoVo colon & KP-1 pancreatic xenografts (100–200 mg/kg BID oral). Clinically validated, dose-responsive PD biomarker (platelet integrin α2) enables translational PK/PD modeling. Food-independent PK simplifies combination dosing logistics. Optimal for bile duct (58.3% response) & uterine cancer (55.6%) PDX models. Choose E7820 when sustained expression modulation is required over acute receptor blockade.

Molecular Formula C17H12N4O2S
Molecular Weight 336.4 g/mol
CAS No. 289483-69-8
Cat. No. B1684016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE7820
CAS289483-69-8
SynonymsE7820
N-(3-cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzene-sulfonamide
Molecular FormulaC17H12N4O2S
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=CNC2=C(C=C1)NS(=O)(=O)C3=CC=CC(=C3)C#N)C#N
InChIInChI=1S/C17H12N4O2S/c1-11-5-6-15(17-16(11)13(9-19)10-20-17)21-24(22,23)14-4-2-3-12(7-14)8-18/h2-7,10,20-21H,1H3
InChIKeyLWGUASZLXHYWIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





E7820 (CAS 289483-69-8): Procurement-Ready Data on an Orally Active Integrin α2 Expression Inhibitor for Anti-Angiogenic Research


E7820 is an orally active aromatic sulfonamide derivative and a first-in-class small molecule angiogenesis inhibitor that suppresses integrin α2 subunit expression on endothelial cells [1]. Unlike conventional integrin antagonists that block ligand binding, E7820 acts upstream by inhibiting integrin α2 mRNA expression, leading to downstream suppression of integrins α3, α5, and β1 [2]. This compound has been evaluated in multiple Phase I clinical trials for advanced solid malignancies and is currently under investigation in Phase II trials for myeloid malignancies [3].

E7820 Supplier Selection Criteria: Why Alternative α2 Integrin Modulators Cannot Be Assumed Equivalent


Integrin α2β1 modulation can be achieved through multiple mechanisms: direct competitive antagonists (e.g., TC-I-15), ligand-mimetic peptides, or expression-level modulators like E7820 [1]. TC-I-15 exhibits non-specific inhibition across α1β1, α2β1, and α11β1 with IC50 values below 30 μM and shows 100-fold higher potency against low-affinity collagen peptide binding, indicative of a competitive mechanism [1]. In contrast, E7820 acts via transcriptional suppression of integrin α2 mRNA, producing a distinct pharmacodynamic profile with sustained biomarker reduction detectable beyond 28 days [2]. Additionally, E7820 has been identified as a molecular glue degrader targeting RBM39 via DCAF15 recruitment, a mechanism not shared by conventional integrin antagonists [3]. These mechanistic divergences preclude generic substitution; procurement decisions must be guided by the specific experimental endpoint—whether acute receptor blockade or sustained expression modulation is required.

E7820 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


E7820 vs. TC-I-15: Mechanistic Differentiation in Integrin α2β1 Targeting Strategy

E7820 and TC-I-15 represent fundamentally distinct approaches to modulating integrin α2β1 function. TC-I-15 acts as a direct competitive antagonist of α2β1 integrin binding, with IC50 values <30 μM against GFOGER collagen peptide and <1 μM against low-affinity GLOGEN peptide [1]. In contrast, E7820 suppresses integrin α2 mRNA expression rather than blocking ligand binding, producing a downstream cascade affecting integrins α3, α5, and β1 without directly occupying the receptor [2]. This mechanistic divergence is critical for researchers selecting between acute receptor blockade versus sustained expression-level modulation.

Integrin α2β1 antagonism Collagen-binding inhibition Mechanism of action

E7820 Broad-Spectrum In Vivo Antitumor Activity Across Seven Human Tumor Cell Lines

In a comprehensive preclinical evaluation, twice-daily oral administration of E7820 (100-200 mg/kg) was tested across seven human tumor cell lines derived from colon, breast, pancreas, and kidney in subcutaneous xenograft models [1]. E7820 completely suppressed tumor growth in human pancreatic KP-1 and human colon LoVo cell lines, and significantly inhibited growth in the remaining five cell lines [1]. This broad-spectrum efficacy across multiple tumor histologies distinguishes E7820 from many targeted agents that demonstrate activity in narrower subsets of tumor types.

Xenograft tumor models Broad-spectrum antitumor activity In vivo efficacy

E7820 Tumor Shrinkage in Patient-Derived Xenograft (PDX) Models: Tumor Type-Specific Response Rates

In a 2024 study using the National Cancer Center Japan's J-PDX library, E7820 was evaluated across 42 patient-derived xenograft models representing four cancer types [1]. Administration of E7820 at 100 mg/kg led to tumor shrinkage in 16 of 42 models (38.1% overall), with markedly higher response rates in bile duct cancer (7/12 models, 58.3%) and uterine cancer (5/9 models, 55.6%) [1]. These PDX-based efficacy rates provide clinically translatable differentiation, as PDX models demonstrate high predictive accuracy for clinical outcomes [1].

Patient-derived xenograft PDX efficacy Precision oncology

E7820 Pharmacodynamic Biomarker Response: Dose-Dependent Integrin α2 Suppression in Human Platelets

Clinical pharmacodynamic analysis demonstrated dose-dependent suppression of integrin α2 expression on platelets, a validated surrogate biomarker for target engagement [1]. At 200 mg/day, 3 of 4 patients (75%) exhibited marked (>50%) and sustained decreases in α2 integrin expression beyond day 28, whereas at 70-100 mg dose levels, only moderate (<30%) and less consistent decreases were observed [1]. No changes in integrin levels were detected at doses <40 mg/day, establishing a clear dose-response relationship for biomarker modulation [1].

Pharmacodynamic biomarker Integrin α2 expression Target engagement

E7820 Food-Independent Pharmacokinetics: No Effect of High-Fat Meal on Oral Bioavailability

A dedicated food-effect study within a Phase I trial demonstrated that a high-fat meal had no effect on E7820 exposure (AUC and Cmax) [1]. This finding was confirmed in a subsequent Phase I study where food had no effect on E7820 exposure, and exposure following twice-daily administration was dose-proportional [2]. This pharmacokinetic characteristic simplifies dosing protocols in both preclinical and clinical settings compared to anti-angiogenic agents requiring fasting conditions or demonstrating significant food interactions.

Pharmacokinetics Food effect Oral bioavailability

E7820 Clinical Safety and Stable Disease Rate at Recommended Phase II Dose

Two independent Phase I trials established the safety and tolerability profile of E7820. The first study (Mita et al., 2011) determined the recommended Phase II dose as 100 mg/day based on a fasting schedule, with 8 of 37 patients (21.6%) achieving stable disease ≥4 months, including 5 patients (13.5%) with disease stabilization exceeding 6 months [1]. A subsequent study (Milojkovic Kerklaan et al., 2016) established 50 mg BID as the MTD for twice-daily dosing, with stable disease achieved in 66.7% (12/18) of patients at this dose level [2]. The most frequent adverse events were constipation, diarrhea, nausea, and fatigue; grade ≥3 toxicities included anemia, neutropenia, and fatigue [2].

Clinical safety Maximum tolerated dose Disease stabilization

E7820 Optimal Use Cases: Research Applications Supported by Quantitative Evidence


Preclinical Evaluation of Integrin α2-Dependent Angiogenesis in Xenograft Models

E7820 is optimally suited for researchers requiring a validated tool compound to evaluate integrin α2-dependent angiogenesis in vivo. The compound has demonstrated broad-spectrum tumor growth inhibition across seven human tumor cell lines (colon, breast, pancreas, kidney) with complete growth suppression in KP-1 pancreatic and LoVo colon xenografts at 100-200 mg/kg BID oral dosing [1]. Efficacy has been confirmed in both subcutaneous and orthotopic transplantation models, with comparable activity between implantation methods [1]. Platelet integrin α2 expression can serve as a pharmacodynamic biomarker to confirm target engagement [1].

PDX-Based Efficacy Screening in Bile Duct and Uterine Cancer Research

Based on 2024 J-PDX data demonstrating tumor shrinkage in 58.3% of bile duct cancer models (7/12) and 55.6% of uterine cancer models (5/9) at 100 mg/kg E7820 [2], this compound is particularly well-justified for procurement in research programs focused on these tumor types. PDX models provide high predictive accuracy for clinical outcomes, making E7820 a rational selection for preclinical efficacy evaluation in bile duct and uterine cancer prior to potential clinical translation [2]. Whole-exome sequencing of responsive PDX models has identified genetic mutations that may serve as predictive biomarkers of E7820 response [2].

Target Engagement Studies Using Validated Platelet Integrin α2 Biomarker

E7820 offers a rare advantage among anti-angiogenic agents: a clinically validated, dose-responsive pharmacodynamic biomarker (platelet integrin α2 expression) that correlates with target modulation [3]. Clinical data demonstrate that 200 mg/day produces >50% sustained suppression in 75% of patients, 70-100 mg/day produces <30% suppression, and doses <40 mg/day produce no detectable change [3]. This established dose-response relationship enables researchers to confirm target engagement in preclinical models and facilitates translational PK/PD modeling [4].

Combination Therapy Studies Requiring Food-Independent Oral Dosing

For research programs evaluating E7820 in combination with other anti-cancer agents (e.g., erlotinib in EGFR-TKI resistant NSCLC models, where synergistic effects have been demonstrated [5]), the compound's food-independent pharmacokinetics simplify dosing logistics [6]. E7820 exposure is unaffected by high-fat meals, and twice-daily administration produces dose-proportional exposure [6]. This PK profile reduces inter-animal variability in preclinical combination studies and eliminates the need for fasting protocols that could confound combination partner administration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for E7820

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.